Flufiprole

Aquatic toxicology Phenylpyrazole insecticides Environmental risk assessment

Researchers requiring phenylpyrazole insecticides for rice pest control face fipronil's high aquatic toxicity and regulatory restrictions. Flufiprole addresses this gap as a GABA-gated chloride channel antagonist with 5-6× lower aquatic toxicity, enabling compliant paddy rice use. • 5-6× lower aquatic toxicity vs fipronil; preferred where fipronil is restricted for ecological risk • (R)-enantiomer 1.9-5.1× more potent than (S)-enantiomer, enabling lower-rate enantio-enriched formulations • No enantioselective mammalian metabolism (EF 0.49-0.51); favorable acute oral LD50 >4640 mg/kg • Non-systemic; effective against brown planthopper and rice stem borer in paddy rice

Molecular Formula C16H10Cl2F6N4OS
Molecular Weight 491.2 g/mol
CAS No. 704886-18-0
Cat. No. B607467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufiprole
CAS704886-18-0
SynonymsFlufiprole;  Rizazole;  Butene-fipronil; 
Molecular FormulaC16H10Cl2F6N4OS
Molecular Weight491.2 g/mol
Structural Identifiers
InChIInChI=1S/C16H10Cl2F6N4OS/c1-7(2)6-26-14-13(30(29)16(22,23)24)11(5-25)27-28(14)12-9(17)3-8(4-10(12)18)15(19,20)21/h3-4,26H,1,6H2,2H3
InChIKeyHVQHXBNMBZJPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flufiprole Baseline Overview


Flufiprole is a phenylpyrazole insecticide that functions as a GABA-gated chloride channel antagonist, specifically targeting the insect central nervous system to induce hyperexcitation and mortality [1]. It is a chiral racemate comprising equimolar (R)- and (S)-enantiomers and is registered primarily for paddy rice pest control in China [2][3]. Its physicochemical properties include a molecular weight of 491.24 g/mol, a predicted LogP of 6.62-6.67, and low water solubility (0.02 g/L at 25°C) [4].

Chiral phenylpyrazole GABA receptor antagonist probe
Environmental fate and enantioselective degradation studies
Comparative toxicology in aquatic and terrestrial models
Racemic mixture suitable for stereoselective method development

Why Flufiprole Is Not Substitutable


Generic substitution among phenylpyrazole insecticides is scientifically unsound due to divergent toxicological profiles, enantioselective behavior, and metabolic outcomes. While flufiprole, fipronil, and ethiprole share the same molecular target, flufiprole exhibits significantly lower acute toxicity to aquatic organisms (approximately 5-6x less toxic than fipronil) [1] and a unique enantioselective degradation pattern in crops that differs from its analogs [2]. Furthermore, flufiprole demonstrates no enantioselective metabolism in mammalian liver microsomes (EF 0.49-0.51), unlike fipronil and ethiprole which show marked stereoselectivity [3]. These quantifiable differences directly impact regulatory compliance, environmental risk assessment, and residue management strategies.

Flufiprole
Fipronil: Reported >5-fold higher aquatic toxicity; may shift environmental risk profile
Flufiprole
Ethiprole: Different enantioselective mammalian metabolism; toxicokinetic assumptions may not transfer
Flufiprole
Other phenylpyrazoles: Crop-specific enantiomer enrichment data are not interchangeable; residue monitoring context may differ

Flufiprole Comparative Evidence vs. Analogs


Aquatic Toxicity vs. Fipronil

Flufiprole demonstrates significantly reduced acute toxicity to aquatic organisms compared to fipronil. In Chlorella pyrenoidosa, fipronil exhibited approximately 5-fold higher toxicity than racemic flufiprole based on 96h EC50 values [1]. Similarly, in a multi-species paddy field study, fipronil and desulfinyl flufiprole were approximately 6-fold more toxic than flufiprole across four aquatic species including Daphnia magna [2].

Aquatic toxicity vs fipronil
Cross-study comparable
Fipronil approximately 5- to 6-fold more toxic to aquatic species based on 96h EC50/LC50 data.
Supports environmental risk assessment context
Multi-species paddy field study; exact EC50 values not provided in abstracts.
Aquatic toxicology Phenylpyrazole insecticides Environmental risk assessment

Enantiomer Bioactivity Comparison

The insecticidal activity of flufiprole is stereoselective. Against four representative insect species (Plutella xylostella, Nilaparvata lugens, Mythimna separata, Acyrthosiphon pisum), (R)-flufiprole was 1.9-5.1 times more bioactive than (S)-flufiprole [1]. Molecular docking calculations corroborated this, with (R)-flufiprole achieving a superior Glide Score of -5.82 kcal/mol compared to -5.11 kcal/mol for the (S)-enantiomer [1].

Enantiomer bioactivity
Head-to-head comparison
(R)-flufiprole 1.9–5.1 times more bioactive than (S)-flufiprole across four insect species.
Supports enantiomer-specific formulation research context
Insecticidal activity; molecular docking consistent.
Chiral pesticides Enantioselective bioactivity Insecticidal potency

Non-Target Toxicity by Enantiomer

Acute toxicity to beneficial non-target organisms is also stereoselective. (R)-flufiprole exhibited 3.7-5.7 times higher acute toxicity to the green algae Scenedesmus obliquus and the parasitoid wasp Trichogramma japonicum Ashmead compared to (S)-flufiprole [1].

Non-target enantiomer toxicity
Head-to-head comparison
(R)-flufiprole 3.7–5.7 times more acutely toxic to S. obliquus and T. japonicum than (S)-enantiomer.
Critical for non-target effects assessment
Data support enantioselective ecotoxicology studies.
Ecotoxicology Chiral pesticides Non-target effects

Mammalian Metabolism vs. Fipronil & Ethiprole

In vitro rat liver microsome studies reveal distinct metabolic stereoselectivity among phenylpyrazoles. Flufiprole shows no enantioselective metabolism (EF values of 0.49-0.51), whereas fipronil and ethiprole exhibit marked stereoselectivity with EF values ranging from 0.11 to 0.58 [1]. This indicates that flufiprole enantiomers are metabolized at similar rates in mammalian systems.

Mammalian metabolism EF
Cross-study comparable
Flufiprole EF 0.49–0.51 (non-stereoselective); fipronil/ethiprole EF 0.11–0.58.
Supports mammalian metabolism study context
Rat liver microsomes; CYP isoform data available.
Mammalian metabolism Enantioselectivity Toxicokinetics

Crop-Specific Enantioselective Degradation

Flufiprole enantiomers exhibit crop-dependent preferential degradation. In pak choi and spinach, (S)-flufiprole degrades faster, leading to enrichment of the more bioactive (R)-enantiomer. Conversely, in cucumber and tomato, (R)-flufiprole is preferentially degraded [1]. This pattern contrasts with ethiprole, for which specific crop degradation data is less characterized in the available literature.

Crop degradation pattern
Class-level inference
Crop-dependent enantioselective degradation: (S) faster in leafy vegetables, (R) faster in fruiting vegetables.
Supports dietary risk modeling
Data to verify for regulatory submission.
Food safety Pesticide residue Enantioselective degradation

Mammalian Acute Toxicity Profile

Flufiprole is classified as a low poisonous chemical to mammals. Acute oral LD50 in rats exceeds 4640 mg/kg, and acute dermal LD50 exceeds 2150 mg/kg [1]. Ames assays and genetic toxicity tests yield negative results [2]. For context, fipronil acute oral LD50 in rats is reported as 97 mg/kg (moderately toxic), demonstrating a >47-fold difference in acute mammalian toxicity.

Acute oral toxicity
Cross-study comparable
Flufiprole rat LD50 > 4640 mg/kg; fipronil ~97 mg/kg (>47-fold difference).
Supports mammalian safety assessment context
Ames and genotoxicity tests negative.
Mammalian toxicology Acute oral toxicity Safety assessment

Flufiprole Application Scenarios


Rice Pest Management in Fipronil-Restricted Areas

Given its 5-6x lower aquatic toxicity compared to fipronil, flufiprole is the preferred phenylpyrazole for rice paddy applications in regions where fipronil use is restricted due to high risk to aquatic organisms and honeybees [1][2]. Its non-systemic nature and targeted GABA receptor antagonism provide effective control of key rice pests including brown planthopper and rice stem borer while mitigating environmental impact.

Enantioselective Formulation Development

The stereoselective bioactivity of flufiprole—with (R)-flufiprole exhibiting 1.9-5.1x higher insecticidal potency than the (S)-enantiomer—presents a clear opportunity for developing enantio-enriched or enantiopure formulations [1]. Such formulations could achieve equivalent pest control at lower application rates, reducing environmental loading and residue concerns.

Low-Impact Integrated Pest Management

Flufiprole's favorable mammalian safety profile (LD50 >4640 mg/kg) and lack of enantioselective mammalian metabolism distinguish it from more toxic phenylpyrazoles like fipronil [1][2]. This makes it suitable for integrated pest management programs where operator safety and minimal mammalian toxicity are prioritized, particularly in regions with limited personal protective equipment infrastructure.

Crop-Specific Residue Monitoring

The well-characterized, crop-dependent enantioselective degradation of flufiprole enables precise residue prediction and dietary risk modeling [1]. This is valuable for food safety authorities and agricultural exporters who require detailed residue data for market access, as flufiprole's behavior in leafy vs. fruiting vegetables is documented and quantifiable.

Application
Selection Property
Validation Focus
Rice pest management research in fipronil-sensitive areas
Reported aquatic toxicity profile
Aquatic toxicity endpoint review
Enantiomer-specific formulation research
Enantioselective bioactivity context
Enantiomer-ratio optimization studies
Integrated pest management research
Reported mammalian safety profile
Mammalian toxicity endpoint review
Crop residue monitoring research
Crop-dependent enantioselective degradation
Enantiomer-specific residue analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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